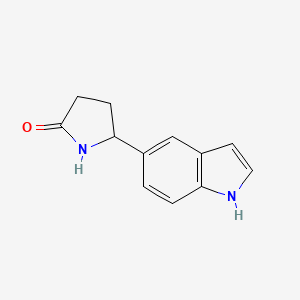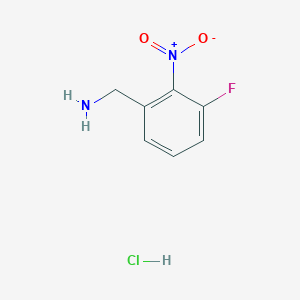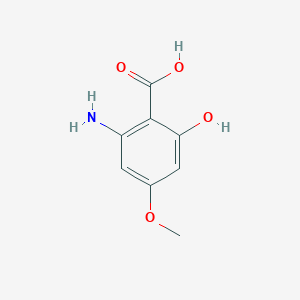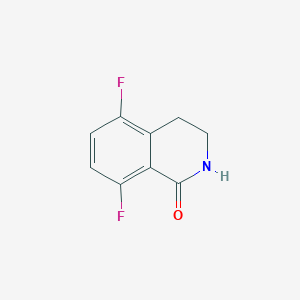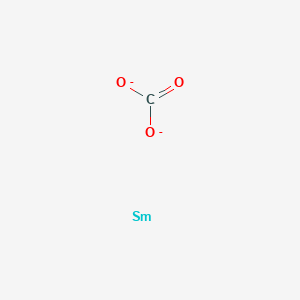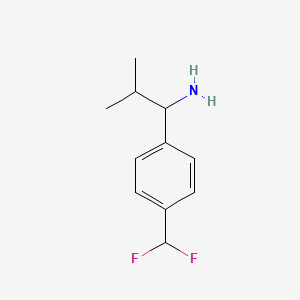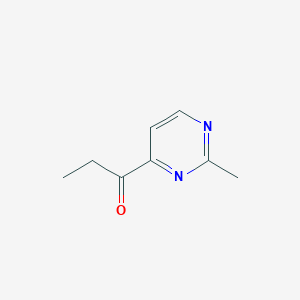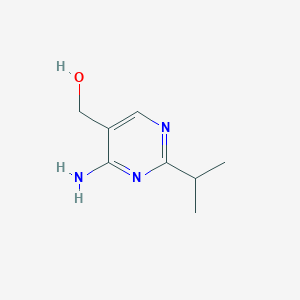
(4-Amino-2-isopropylpyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-2-isopropylpyrimidin-5-yl)methanol is a pyrimidine derivative with a molecular formula of C8H13N3O
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-isopropylpyrimidin-5-yl)methanol typically involves the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with potassium hydroxide in methanol under pressure . This reaction yields 4-amino-5-methyl-2(1H)-pyridone, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
(4-Amino-2-isopropylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used in the reaction.
科学研究应用
(4-Amino-2-isopropylpyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of (4-Amino-2-isopropylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Amino-5-methyl-2(1H)-pyridone: An intermediate in the synthesis of (4-Amino-2-isopropylpyrimidin-5-yl)methanol.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: A compound with similar structural features used in nonlinear optical materials.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core used as a CDK2 inhibitor in cancer research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for designing selective inhibitors and studying enzyme mechanisms.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
(4-amino-2-propan-2-ylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c1-5(2)8-10-3-6(4-12)7(9)11-8/h3,5,12H,4H2,1-2H3,(H2,9,10,11) |
InChI 键 |
UUQZSKBGWJOBSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(C(=N1)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


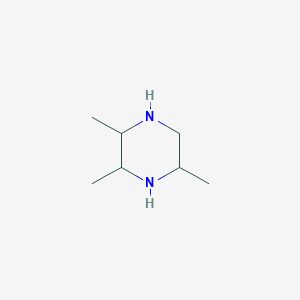

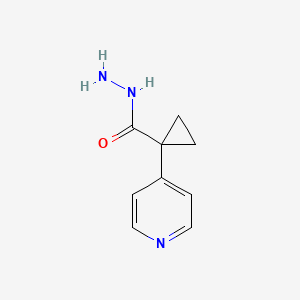
![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
